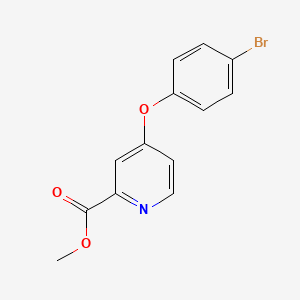

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate

Description

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is a pyridine-based compound featuring a bromophenoxy substituent at the 4-position and a methyl ester group at the 2-position. The bromophenoxy group introduces steric and electronic effects, influencing reactivity and applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

methyl 4-(4-bromophenoxy)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJZKKXJILDETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536928-65-0 | |

| Record name | methyl 4-(4-bromophenoxy)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate typically involves the reaction of 4-bromophenol with 4-chloropyridine-2-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

4-bromophenol+4-chloropyridine-2-carboxylic acid methyl esterK2CO3,DMFMethyl 4-(4-bromophenoxy)pyridine-2-carboxylate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Estimated based on analogous structures.

Physical Properties

Melting Points :

- Nitro-substituted pyridines (e.g., from ) exhibit high melting points (268–287°C) due to nitro groups enhancing intermolecular interactions .

- Methyl 4-(hydroxymethyl)pyridine-2-carboxylate has a lower melting point (74–76°C), reflecting reduced crystallinity from the hydroxymethyl group .

- Bromine or chlorine substituents (e.g., in and ) likely increase melting points compared to hydroxymethyl derivatives but remain lower than nitro analogs.

Solubility and Lipophilicity :

Reactivity and Functional Group Effects

- Bromophenoxy vs. Bromomethyl/Chloromethyl: The bromophenoxy group in the target compound is less reactive toward nucleophilic substitution than bromomethyl or chloromethyl groups in and , which are prone to further functionalization (e.g., alkylation). The ester group at the 2-position is common across analogs, enabling hydrolysis to carboxylic acids for downstream modifications.

- Aminophenoxy vs. Nitro Substituents: The aminophenoxy group in offers reactivity for conjugation (e.g., amide bond formation), contrasting with the electron-withdrawing nitro groups in , which may stabilize the aromatic ring but require reduction for further functionalization.

Biological Activity

Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromophenoxy group and a carboxylate moiety. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The compound's biological activity is attributed to its ability to interact with various enzymes and receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking with aromatic residues in proteins. These interactions modulate the activity of target proteins, influencing various biological pathways, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial effects:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal properties have been noted against Candida albicans and Fusarium oxysporum .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in various diseases, including cancer and metabolic disorders .

Case Studies and Research Findings

- Antibacterial Studies : A comprehensive study evaluated the antibacterial effects of various pyridine derivatives, including this compound, demonstrating its efficacy against multiple bacterial strains with varying MIC values .

- Enzyme Interaction Studies : Research has indicated that this compound can effectively inhibit certain enzymes by binding to their active sites, thereby disrupting their function and leading to potential therapeutic benefits .

- Pharmacological Evaluations : Further evaluations have confirmed the compound's ability to modulate biological pathways through receptor interactions, showcasing its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.